Product packaging for 7-Hydroxyamoxapine(Cat. No.:CAS No. 37081-76-8)

7-Hydroxyamoxapine

Cat. No.: B025571
CAS No.: 37081-76-8
M. Wt: 329.8 g/mol
InChI Key: MEUGUMOVYNSGEW-UHFFFAOYSA-N
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Description

Contextualization as a Major Metabolite of Amoxapine (B1665473) in Biological Systems

7-Hydroxyamoxapine is identified as one of the primary active metabolites of amoxapine in mammals. mims.comwikipedia.orgwikidata.orgsenescence.infonih.govnih.gov The metabolic conversion of amoxapine predominantly occurs in the liver through hepatic biotransformation, with the cytochrome P450 enzyme CYP2D6 playing a key role in the formation of this compound. wikidata.orgnih.gov Alongside 8-hydroxyamoxapine (B25638), it represents a significant product of amoxapine metabolism. mims.comwikipedia.orgwikidata.orgsenescence.infonih.gov Beyond mammalian systems, studies have also explored the biotransformation of amoxapine by microorganisms, such as Cunninghamella elegans, which has demonstrated the ability to metabolize amoxapine into this compound, offering potential methods for producing this metabolite for research purposes. mims.com

Significance in Psychopharmacology and Neurobiology Research

Furthermore, research indicates that this compound also exhibits affinity for 5-HT2a receptors. nih.gov The interaction with both dopaminergic and serotonergic systems highlights the complex pharmacological profile of this metabolite and its contribution to the multifaceted actions of amoxapine, which is classified as a tricyclic antidepressant with atypical features. mims.comnih.gov The presence and activity of this compound are considered likely sources of neuroleptic effects observed with amoxapine administration. wikipedia.org

Academic research has investigated the levels of this compound in the brain and other tissues to understand its distribution and potential correlation with observed neurobiological effects. uni.lu The study of this active metabolite is crucial for fully elucidating the mechanisms underlying amoxapine's effects on mood, anxiety, and psychotic symptoms.

Historical Research Trajectory and Evolution of Understanding

The historical research trajectory concerning this compound is closely linked to the study of its parent compound, amoxapine. Following the introduction of amoxapine, early research efforts focused on identifying its metabolic fate in biological systems. The identification of this compound as a major active metabolite with neuroleptic-like activity marked a significant early finding.

Subsequent research aimed to characterize the specific pharmacological properties of this compound. This included detailed investigations into its receptor binding profile, confirming its antagonist activity at dopamine (B1211576) receptors and affinity for serotonin (B10506) receptors. mims.comwikipedia.orgnih.govwikipedia.org The development and refinement of analytical methods, such as various chromatographic techniques, have been integral to the historical research, enabling the accurate quantification of this compound in biological samples and supporting pharmacokinetic and pharmacodynamic studies. wikipedia.orgsenescence.infonih.govuni.lu

Over time, the understanding of this compound has evolved from simply recognizing it as a metabolite to appreciating its critical role in mediating some of the key pharmacological effects of amoxapine, particularly its antipsychotic actions. Research has also explored alternative methods for its production, such as microbial biotransformation, to facilitate further toxicological and pharmacological evaluations. mims.com This historical progression reflects a deepening understanding of the complex interplay between parent drugs and their active metabolites in determining clinical outcomes.

Summary of this compound Formation and Key Actions

AspectDescriptionRelevant Receptor InteractionsSource(s)
FormationMajor active metabolite of Amoxapine in mammals via hepatic biotransformation.N/A mims.comwikipedia.orgwikidata.orgnih.gov
Primary EnzymeCYP2D6 involved in hepatic metabolism.N/A wikidata.orgnih.gov
Microbial ProductionCan be produced by Cunninghamella elegans.N/A mims.com
Psychopharmacological ActionBlocks postsynaptic dopamine receptors (D2, D4).Dopamine D2, D4 antagonism mims.comwikipedia.orgwikidata.orgnih.govwikipedia.org
Contribution to EffectsLinked to the antipsychotic effects of Amoxapine.N/A mims.comwikipedia.org
Other Receptor AffinityExhibits affinity for 5-HT2a receptors.Serotonin 5-HT2a affinity nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClN3O2 B025571 7-Hydroxyamoxapine CAS No. 37081-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUGUMOVYNSGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190576
Record name 7-Hydroxyamoxapine
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Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37081-76-8
Record name 7-Hydroxyamoxapine
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Record name 7-Hydroxyamoxapine
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Record name 7-Hydroxyamoxapine
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Record name 7-HYDROXYAMOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z11F654NR
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Record name 7-Hydroxyamoxapine
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Metabolic Pathways and Biotransformation Studies of 7 Hydroxyamoxapine

Mammalian Metabolism: Formation from Amoxapine (B1665473) via Hepatic Biotransformation

In mammals, amoxapine undergoes extensive metabolism, predominantly in the liver. This hepatic biotransformation leads to the formation of several metabolites, with 7-hydroxyamoxapine being one of the major active compounds. nih.govasm.org Alongside this compound, another significant active metabolite formed is 8-hydroxyamoxapine (B25638). nih.govasm.orgnih.gov

Enzymatic Pathways and Isoenzyme Involvement (e.g., Cytochrome P450 CYP2D6)

The hepatic metabolism of amoxapine, including the formation of this compound, is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, the isoenzyme CYP2D6 is significantly involved in the formation of this compound. nih.govunil.ch CYP enzymes are a superfamily of monooxygenases crucial for the phase I metabolism of many drugs and xenobiotics, typically located in the endoplasmic reticulum of cells, particularly in the liver. mdpi.com The activity of CYP2D6 can vary among individuals due to genetic polymorphisms, which can influence the plasma concentrations of drugs metabolized by this enzyme. pharmgkb.orgtandfonline.com

Identification and Characterization of Co-Metabolites and Derivatives (e.g., 8-Hydroxyamoxapine, N-formyl-7-hydroxyamoxapine)

Beyond this compound, several other metabolites and derivatives of amoxapine have been identified and characterized in both mammalian and microbial biotransformation studies. 8-Hydroxyamoxapine is another major active metabolite formed in mammals through hepatic metabolism. nih.govasm.orgnih.gov While this compound is primarily formed by CYP2D6, 8-hydroxyamoxapine is mainly formed by CYP1A2. unil.chresearchgate.net

In microbial biotransformation studies, particularly using Cunninghamella elegans, additional metabolites have been identified. These include N-formylamoxapine and N-formyl-7-hydroxyamoxapine. nih.govasm.orgtandfonline.comtandfonline.com Studies using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been employed to isolate and identify these metabolites. nih.govasm.orgtandfonline.comtandfonline.com For instance, analysis by mass spectrometry and NMR confirmed the structure of this compound and other metabolites formed by C. elegans. nih.govtandfonline.com

Research has also noted the potential formation of artifacts during the extraction process of metabolites. For example, N-carbomethoxy-7-hydroxyamoxapine and N-carbomethoxyamoxapine were observed when chloroform (B151607) was used for extraction, highlighting the importance of appropriate methodological approaches in metabolite characterization. tandfonline.comtandfonline.com These carbomethoxy compounds were considered artifacts formed by phosgene, a decomposition product of chloroform, reacting with the piperazine (B1678402) ring. tandfonline.comtandfonline.com

A summary of some identified metabolites and derivatives of amoxapine is presented in the table below:

Compound NameFormation RouteNotes
This compoundMammalian hepatic metabolism, Microbial biotransformationMajor active metabolite nih.govasm.orgnih.gov
8-HydroxyamoxapineMammalian hepatic metabolismMajor active metabolite nih.govasm.orgnih.gov
N-formylamoxapineMicrobial biotransformationIdentified in C. elegans studies nih.govasm.orgtandfonline.com
N-formyl-7-hydroxyamoxapineMicrobial biotransformationIdentified in C. elegans studies nih.govasm.orgtandfonline.com

Microbial Biotransformation for Research Material Generation and Analog Synthesis

Microbial biotransformation offers an alternative or complementary approach to chemical synthesis for producing drug metabolites and analogs, often under milder conditions. nih.govasm.org This method is particularly valuable for generating sufficient quantities of metabolites that may be difficult to synthesize chemically or isolate from biological sources. nih.govasm.org

Application of Fungal Systems for Metabolite Production (e.g., Cunninghamella elegans)

Certain fungal species, notably Cunninghamella elegans, have demonstrated the ability to metabolize compounds in a manner similar to mammalian systems, making them useful models for drug metabolism studies. nih.govasm.orgresearchgate.net C. elegans has been successfully used to biotransform amoxapine, yielding this compound and other metabolites. nih.govasm.orgtandfonline.comtandfonline.com Studies have shown that C. elegans can produce this compound in milligram quantities, which is beneficial for further toxicological and biological evaluations. nih.govasm.org Approximately 57% of exogenous amoxapine was metabolized by C. elegans in one study, with this compound being the most common metabolite formed, accounting for 48% of the metabolized product. nih.govasm.org

Methodological Approaches to Manipulate Biotransformation Yields and Specificity (e.g., solid supports, intermittent substrate feeding)

Researchers have explored various methodological approaches to optimize and manipulate fungal biotransformation processes to enhance the yield and specificity of desired metabolites. Studies using Cunninghamella elegans have investigated the influence of factors such as the presence of solid supports and intermittent substrate feeding. oup.comoup.com

For instance, growing C. elegans in the presence of activated carbon resulted in N-formyl-7-hydroxyamoxapine becoming the major metabolite, in contrast to this compound being the primary metabolite when the fungus was grown as free cells. oup.comoup.com Similarly, intermittent feeding of amoxapine also favored the formation of N-formyl-7-hydroxyamoxapine. oup.comoup.com These findings demonstrate that modifying culture conditions and substrate delivery strategies can significantly impact the metabolic profile and the relative yields of different biotransformation products.

Metabolic Disposition and Elimination Profiles in Research Models

Understanding the metabolic disposition and elimination profiles of this compound is important for comprehending its behavior in biological systems. Following the metabolism of amoxapine, this compound is distributed in the body and subsequently eliminated.

In studies involving human subjects, this compound has been detected in both serum and urine. nih.govresearchgate.net While present in the urine of all patients observed in one study, it was found in trace amounts in the serum of only a subset of patients. nih.govresearchgate.net This suggests differences in the distribution or clearance of this compound compared to the parent drug and other metabolites like 8-hydroxyamoxapine.

Research indicates that this compound has an elimination half-life of approximately 6.5 hours. drugbank.comwikipedia.org This is shorter than the half-life reported for 8-hydroxyamoxapine, which is around 30 hours, and the parent drug amoxapine, with a half-life of approximately 8 hours. nih.govdrugbank.comwikipedia.org The majority of an orally administered dose of amoxapine is excreted in the urine, primarily as conjugated metabolites, with a smaller percentage eliminated in feces. drugbank.com Less than 5% of the dose is typically excreted as unchanged amoxapine in the urine. drugbank.com While specific elimination profiles solely for this compound are often discussed in the context of amoxapine metabolism, its presence in urine as a conjugated metabolite indicates renal excretion as a significant elimination route. drugbank.com

Studies in research models, such as rats, have also investigated the disposition of amoxapine and its hydroxylated metabolites, including this compound, in various tissues, plasma, and cerebrospinal fluid. researchgate.net Such studies provide insights into the distribution patterns of these compounds within the body.

Quantification of this compound in Biological Matrices (e.g., plasma, serum, urine, brain tissue) in Research Studies

Accurate quantification of this compound in various biological matrices is essential for pharmacokinetic and biotransformation studies. Several analytical methods have been developed for this purpose, with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) being a widely used technique due to its high selectivity and sensitivity nih.gov.

Research studies have employed validated HPLC procedures to monitor amoxapine and its hydroxy metabolites, including this compound, in serial plasma samples nih.gov. LC-MS/MS methods have also been developed for the simultaneous quantification of amoxapine and its metabolites, including this compound, in rat brain tissues, plasma, and cerebrospinal fluid (CSF) researchgate.netresearchgate.net. These methods often involve sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from the complex biological matrices nih.govresearchgate.net.

Studies investigating the disposition of amoxapine and its metabolites in rats utilized an LC-MS/MS method with lower limits of quantification (LLOQs) of 1 ng/ml for amoxapine and 2 ng/ml for its hydroxylated metabolites in plasma. In brain tissue, the LLOQs were 3 ng/g for amoxapine and 5 ng/g for the hydroxylated metabolites researchgate.netresearchgate.net.

Determination of Elimination Kinetics and Half-life in Experimental Settings

The elimination kinetics and half-life of this compound have been investigated in experimental settings to understand its persistence in the body. Research indicates that this compound has an elimination half-life of approximately 6.5 hours wikipedia.orgdrugbank.com. This is shorter than the half-life of another major active metabolite, 8-hydroxyamoxapine, which is reported to be around 30 hours, and the parent drug amoxapine, with a half-life of about 8 hours nih.govdrugbank.commims.com.

Studies involving the biotransformation of amoxapine by Cunninghamella elegans, a fungal species used as a microbial model for mammalian metabolism, have also provided insights into metabolite formation. These studies showed that this compound was a major metabolite, accounting for a significant percentage of the transformed amoxapine nih.govnih.gov. While these studies focus on in vitro biotransformation, they contribute to understanding the potential metabolic pathways involved in the formation and subsequent elimination of this compound.

Distribution Patterns in Animal Models and Post-mortem Analysis

Distribution patterns of this compound have been explored in animal models to understand its presence in different tissues. Studies in rats using LC-MS/MS have investigated the disposition of amoxapine and its metabolites, including this compound, in various brain regions, plasma, and CSF researchgate.netresearchgate.net.

Research has shown that following administration of the related compound loxapine (B1675254) (which is metabolized to amoxapine and then to this compound), this compound concentrations in plasma were significantly higher than those of the parent loxapine researchgate.net. However, in brain tissue, while a related metabolite (7-hydroxyloxapine) showed high levels in various brain regions, this compound concentrations were reported to be low researchgate.net.

Pharmacological and Neurobiological Investigations of 7 Hydroxyamoxapine

Neurotransmitter Receptor Interactions and Binding Affinity

The clinical effects of 7-Hydroxyamoxapine are primarily dictated by its interactions with various neurotransmitter receptors in the central nervous system. Its binding affinity profile distinguishes it from its parent compound, amoxapine (B1665473), and its other major metabolite, 8-Hydroxyamoxapine (B25638).

Dopamine (B1211576) Receptor Subtype Binding and Antagonism (e.g., D2, D4)

This compound is recognized as a potent dopamine receptor antagonist. wikipedia.org This action is central to the antipsychotic properties observed with amoxapine treatment. wikipedia.orgnih.gov Research indicates that this compound blocks post-synaptic dopamine receptors, which is a key mechanism for its neuroleptic efficacy. nih.gov While amoxapine itself acts as an antagonist at dopamine D2 and D4 receptor subtypes, its 7-hydroxy metabolite is considered a more powerful contributor to this effect. nih.govresearchgate.net This potent antagonism at D2 receptors, in particular, is a hallmark of antipsychotic medications and is linked to the management of psychosis symptoms. nih.gov

In Vitro and In Vivo Receptor Occupancy Studies

Receptor occupancy studies using positron-emission tomography (PET) have been conducted on the parent compound, amoxapine, providing valuable in vivo insights. A study in healthy volunteers who received amoxapine demonstrated high occupancy of serotonin (B10506) 5-HT2 receptors, which approached saturation at clinical doses. The study also showed a dose-dependent increase in dopamine D2 receptor occupancy. At all tested doses, the occupancy of 5-HT2 receptors was greater than that of D2 receptors. Given that this compound is a potent D2 antagonist, it is understood to be a primary contributor to the D2 receptor occupancy observed following the administration of amoxapine.

Comparative Receptor Pharmacology with Parent Compound (Amoxapine) and Other Metabolites (e.g., 8-Hydroxyamoxapine)

The pharmacological profiles of amoxapine and its two major active metabolites, this compound and 8-Hydroxyamoxapine, are distinct and complementary. This metabolic differentiation results in a broad spectrum of neurobiological activity.

Amoxapine (Parent Compound): Exhibits a mixed pharmacological profile, functioning as a potent inhibitor of norepinephrine (B1679862) reuptake and a moderate inhibitor of serotonin reuptake. It also acts as an antagonist at several receptors, including dopamine D2, D4, and serotonin 5-HT2A. nih.govdrugbank.com

This compound: Its principal role is that of a potent dopamine receptor antagonist. wikipedia.orgresearchgate.net This activity is largely responsible for the neuroleptic (antipsychotic) effects of amoxapine and distinguishes it functionally from 8-Hydroxyamoxapine.

The following tables summarize the primary actions and available binding affinity data for these compounds.

Table 1: Primary Pharmacological Actions

CompoundPrimary Action
AmoxapineNorepinephrine/Serotonin Reuptake Inhibitor; D2/5-HT2A Antagonist
This compoundPotent Dopamine (D2) Receptor Antagonist
8-HydroxyamoxapinePotent Serotonin/Norepinephrine Reuptake Inhibitor

Table 2: Binding Affinities (Ki, nM) for Amoxapine Note: Specific Ki values for the metabolites are not consistently available in the cited literature. The data below pertains to the parent compound and provides a quantitative context for its interactions.

Receptor/TransporterAmoxapine Ki (nM)
Dopamine D2 ReceptorData indicates potent antagonism
Serotonin 5-HT2A ReceptorData indicates potent antagonism
Norepinephrine Transporter (NET)Data indicates potent inhibition
Serotonin Transporter (SERT)Data indicates moderate inhibition

Molecular Mechanisms of Action and Pharmacodynamics

The molecular mechanism of action for this compound is the competitive blockade of dopamine receptors, particularly the D2 subtype, at the post-synaptic neuron. By binding to these receptors without activating them, it prevents the endogenous neurotransmitter dopamine from binding and eliciting a response. This reduction in dopaminergic neurotransmission in key brain pathways, such as the mesolimbic pathway, is the foundation of its antipsychotic effect.

Table of Mentioned Compounds

Compound Name
This compound
8-Hydroxyamoxapine
Amoxapine
Dopamine
Serotonin

Mechanisms Underlying Neuroleptic-like Activity

The neuroleptic, or antipsychotic-like, properties of amoxapine are substantially attributed to the actions of its metabolite, this compound. wikipedia.org The primary mechanism underlying this activity is its potent antagonism of dopamine receptors, specifically the D2 subtype. wikipedia.orgnih.gov In preclinical and in vitro studies, this compound has demonstrated significant dopamine receptor-blocking activity. nih.gov This action is more pronounced than that of the parent drug, amoxapine, establishing this compound as a key contributor to the neuroleptic efficacy of the medication. wikipedia.orgnih.gov

Blockade of D2 receptors in mesolimbic pathways is a hallmark of antipsychotic drugs, and by this mechanism, this compound is believed to modulate the dopaminergic hyperactivity associated with psychosis. nih.gov This targeted action on the dopamine system distinguishes this compound from its counterpart metabolite, 8-hydroxyamoxapine, and underscores its role in the treatment of depression accompanied by psychotic features. wikipedia.org

Receptor Binding Profile of Amoxapine and its Major Metabolites
CompoundPrimary MechanismKey Receptor/Transporter TargetsPrimary Pharmacological Effect
This compound Dopamine Receptor AntagonismD2 ReceptorsNeuroleptic / Antipsychotic
8-Hydroxyamoxapine Monoamine Reuptake InhibitionSerotonin Transporter (SERT), Norepinephrine Transporter (NET)Antidepressant
Amoxapine (Parent Drug) Monoamine Reuptake Inhibition & Receptor AntagonismNET, SERT, D2, 5-HT2AAntidepressant & Neuroleptic

Mechanisms Underlying Antidepressant-like Activity

While the parent compound amoxapine and its other major metabolite, 8-hydroxyamoxapine, exert their antidepressant effects primarily through the inhibition of norepinephrine and serotonin reuptake, the contribution of this compound to this activity is mechanistically distinct. nih.govwikipedia.org Research indicates that this compound does not have a pronounced inhibitory action on the serotonin or norepinephrine transporters. nih.gov Instead, its antidepressant-like activity is linked to its neuroleptic properties.

The antagonism of D2 receptors by this compound is particularly relevant in the context of psychotic depression, where dampening dopamine signaling can alleviate psychotic symptoms that accompany a depressive episode. Furthermore, the modulation of dopaminergic pathways can have secondary effects on mood and motivation, contributing to a broader therapeutic outcome. The combined actions of amoxapine's metabolites—with 8-hydroxyamoxapine enhancing serotonergic and noradrenergic neurotransmission and this compound providing dopaminergic blockade—result in a comprehensive pharmacological profile that can address a wider spectrum of depressive symptoms. wikipedia.orgwikipedia.org

Intracellular Signaling Pathways Modulated by this compound (e.g., mTOR inhibition in host-directed therapy research)

Recent research has identified a novel mechanism of amoxapine and its metabolites involving the modulation of key intracellular signaling pathways, specifically the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov In the context of host-directed therapy for mycobacterial infections, amoxapine has been shown to inhibit mTOR activation. nih.govasm.org This inhibition leads to the induction of autophagy, a cellular process essential for degrading and recycling cellular components, which enhances the ability of host macrophages to eliminate intracellular pathogens like Mycobacterium tuberculosis. nih.govnih.govresearchgate.net

This finding positions amoxapine as a candidate for repurposing as a host-directed therapeutic agent. nih.gov The inhibition of the mTOR signaling pathway represents a significant area of investigation, as mTOR is a central regulator of cellular growth, proliferation, and metabolism. mdpi.com While these studies primarily investigated the parent drug, the findings open a new avenue for understanding the broader intracellular effects of its active metabolites, including this compound.

Neurobiological Effects in Preclinical Paradigms

Impact on Neurotransmitter Systems and Neural Circuits in Experimental Models

In preclinical experimental models, the neurobiological effects of this compound are consistent with its potent dopamine D2 receptor antagonism. Animal studies have been crucial in demonstrating that this metabolite is a primary driver of the neuroleptic-like effects of amoxapine. nih.gov The administration of amoxapine in animal models, such as rats, leads to effects indicative of dopamine blockade. drugs.com

This antagonism directly impacts critical neural circuits:

Mesolimbic Pathway: Blockade of D2 receptors in this circuit, which originates in the ventral tegmental area and projects to the nucleus accumbens, is associated with the reduction of positive psychotic symptoms.

Nigrostriatal Pathway: D2 antagonism in this pathway, which is involved in motor control, underlies the risk of extrapyramidal side effects, a known consequence of neuroleptic agents. nih.gov

Advanced Analytical and Methodological Approaches in 7 Hydroxyamoxapine Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods play a pivotal role in the analysis of 7-hydroxyamoxapine, enabling its separation from complex mixtures and subsequent quantification. High-performance liquid chromatography (HPLC), gas chromatography/mass spectrometry (GC/MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling and Quantification

HPLC is a widely used technique for the separation and quantification of this compound and other related metabolites in biological samples such as plasma and serum. Reversed-phase HPLC is frequently utilized. Studies have shown that while conventional C-18 columns can be used for amoxapine (B1665473) and N-desmethylmaprotiline, the analysis of 7- and 8-hydroxyamoxapines often requires specific column characteristics, such as a small particle size (e.g., 5-µm), high carbon load (e.g., 20% C-18), and specific mobile phases, such as 0.2 mol/L phosphate (B84403) psu.eduoup.com.

HPLC methods have been developed for the simultaneous quantitative determination of amoxapine, this compound, and 8-hydroxyamoxapine (B25638) in human serum. These methods have demonstrated good recoveries nih.gov. Enzymatic hydrolysis with beta-glucuronidase/arylsulphatase of serum samples has shown that a significant portion (75-90%) of the determined 7- and 8-hydroxyamoxapines exists in conjugated forms nih.gov.

Research investigating the biotransformation of amoxapine by Cunninghamella elegans has also utilized reversed-phase HPLC for the isolation and quantification of metabolites, including this compound nih.gov. In such studies, a semipreparative scale HPLC system with a C18 column and a methanol (B129727) gradient in water has been employed for the elution of compounds nih.gov. Quantification of this compound and residual amoxapine can be achieved by comparing their peak areas with those of known concentrations nih.gov.

Typical performance characteristics reported for HPLC methods analyzing this compound include within-run and day-to-day coefficients of variation (CVs) of 5% and 8%, respectively. Linear correlation between peak-height ratios and concentrations has been observed over ranges such as 0 to 400 µg/L, with detection limits ranging from 1 to 3 ng psu.eduoup.com.

Gas Chromatography/Mass Spectrometry (GC/MS) for Identification and Quantification

GC/MS is a powerful technique for the identification and quantification of this compound, often serving as a confirmatory method. It is particularly useful in toxicological analysis and for confirming the presence of metabolites initially detected by other chromatographic techniques like TLC or HPLC oup.comresearchgate.netnih.gov.

Sample preparation for GC/MS analysis of amoxapine and its metabolites can involve extraction procedures, such as using a dichloromethane:isopropanol mixture (90:10) oup.com. Derivatization techniques, such as trifluoroacetylation of secondary amine functions followed by trimethylsilylation of phenolic groups, may be employed to enhance volatility and improve chromatographic behavior nih.gov.

GC conditions can involve using nitrogen as a carrier gas with specific flow rates (e.g., 30 mL/min) and temperature programming to achieve separation of amoxapine and its hydroxylated metabolites oup.com. Retention times are characteristic for each compound under specific GC conditions oup.com.

GC/MS in full-scan mode with electron impact (EI) ionization is well-suited for broad-range screening in toxicology laboratories, allowing for the identification of target compounds by comparing their mass spectra to library reference spectra hpst.cz. The presence of target ions and qualifier ions with specific abundance ratios within a defined retention time window is used for identification hpst.cz.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive and Simultaneous Analysis

LC-MS/MS is widely recognized for its high sensitivity, selectivity, and reproducibility, making it a preferred technique for the simultaneous quantification of this compound and other metabolites in complex biological matrices such as plasma, brain tissue, and cerebrospinal fluid (CSF) researchgate.netresearchgate.netnih.govsigmaaldrich.comcolab.ws.

Methods utilizing LC-MS/MS have been developed and validated for the simultaneous quantification of amoxapine and its metabolites, including this compound researchgate.netresearchgate.netsigmaaldrich.com. These methods often involve optimized extraction procedures, such as cation-exchange solid-phase extraction (SPE) or organic precipitation, to efficiently isolate the analytes from the sample matrix researchgate.netnih.gov. Small sample volumes (e.g., 100 µl for plasma) can be sufficient for analysis researchgate.net.

LC-MS/MS methods for this compound analysis have demonstrated good accuracy and precision. For instance, validated methods have shown accuracy within ±13%, intra-assay precision less than 15%, and inter-assay precision less than 10% across relevant concentration ranges nih.gov. Lower limits of quantification (LLOQs) are typically in the low ng/mL or ng/g range, allowing for the detection and quantification of low concentrations of this compound in biological samples researchgate.netresearchgate.net. For example, LLOQs of 2 ng/mL in plasma and 5 ng/g in brain tissue have been reported for hydroxylated metabolites like this compound researchgate.netresearchgate.net.

LC-MS/MS is a valuable tool for pharmacokinetic studies, allowing researchers to monitor the levels of this compound and other metabolites over time in different biological compartments researchgate.net.

Spectroscopic and Spectrometric Characterization Methods in Research

Spectroscopic and spectrometric techniques are essential for the structural characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

NMR spectroscopy, particularly 1H and 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is a powerful tool for the structural elucidation of this compound and its related metabolites nih.govjst.go.jpresearchgate.net. By analyzing the chemical shifts, splitting patterns, and correlations between different nuclei (e.g., 1H and 13C), the complete structure of a compound can be determined.

In the structural elucidation of this compound, NMR experiments provide detailed information about the arrangement of atoms and functional groups nih.gov. For example, analysis of 1H NMR spectra reveals the number and types of protons and their neighboring environments nih.govjst.go.jp. 2D NMR techniques like COSY show correlations between coupled protons, while HMBC reveals correlations between protons and carbons separated by multiple bonds, aiding in the assignment of carbon signals and the confirmation of the molecular skeleton jst.go.jp.

Studies have utilized high-field NMR spectrometers (e.g., 500 MHz or 600.1723 MHz) and deuterated solvents (e.g., methylene-d2-chloride) to obtain high-resolution spectra for detailed structural analysis nih.govjst.go.jp. Analysis of NMR data, including integration of peaks, multiplicity, and coupling constants, provides crucial evidence for confirming the proposed structure of this compound nih.govjst.go.jp.

Mass Spectrometry (MS) for Identification and Quantification of Metabolites

Mass spectrometry, often coupled with chromatographic techniques (GC/MS, LC-MS/MS), is fundamental for the identification and quantification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern psu.edunih.govnih.govresearchgate.netlibretexts.org.

In mass spectrometry, the molecular ion peak provides information about the molecular weight of this compound nih.gov. Fragmentation of the molecule in the mass spectrometer produces characteristic fragment ions, which form a unique spectral fingerprint that can be used for identification by comparison with reference spectra or databases nih.govhpst.cz.

For this compound, mass spectral analysis has revealed a molecular ion at m/z 329, consistent with a hydroxylated amoxapine molecule (Amoxapine molecular weight is 313.78 g/mol , adding an oxygen increases the molecular weight by 16, resulting in approximately 329.78 g/mol ) nih.govwikipedia.org. A base peak at m/z 261 has also been observed, providing further evidence of the hydroxylation on the dibenzoxazepine (B10770217) portion of the molecule nih.gov.

Mass spectrometry in conjunction with chromatography allows for both the separation of this compound from other compounds and its subsequent detection and quantification based on the intensity of its characteristic ions researchgate.netlibretexts.org. This is particularly valuable for analyzing biological samples where this compound is present at varying concentrations alongside the parent drug and other metabolites.

Compound Table

Compound NamePubChem CID
This compound162242
Amoxapine2162
8-Hydroxyamoxapine162243
N-Desmethylamoxapine15505780

Data Table Example (Illustrative based on search results)

While specific comprehensive datasets for interactive tables were not consistently present across the search results, the following table illustrates how quantitative data on this compound levels in biological matrices, as discussed in the text, could be presented.

Sample TypeAnalytical MethodConcentration Range (e.g., ng/mL or ng/g)Reference
Human SerumHPLC0 - 400 µg/L (linear range) psu.eduoup.com
Human SerumHPLCTrace amounts observed in some patients psu.eduoup.comoup.com
Human UrineGC/MSPresent in all observed patients oup.comresearchgate.netnih.gov
Rat PlasmaLC-MS/MSLLOQ: 2 ng/mL researchgate.netresearchgate.net
Rat Brain TissueLC-MS/MSLLOQ: 5 ng/g researchgate.netresearchgate.net

Radioreceptor Assays for Ligand Binding Profiling

Radioreceptor assays are utilized to investigate the binding affinity of ligands, such as this compound, to specific receptors. These assays involve the use of a radiolabeled ligand that binds to the receptor, and the ability of the test compound to displace the radiolabeled ligand is measured. This displacement is indicative of the test compound's affinity for the receptor.

Studies employing radioreceptor assays for neuroleptics have indicated that amoxapine, and particularly its metabolite this compound, exhibit potent neuroleptic-like activity. acs.orgpsychiatryonline.org Blood samples from patients treated with amoxapine have also shown the presence of neuroleptic activity in this type of assay. acs.orgpsychiatryonline.org In a radioreceptor assay for neuroleptics, this compound demonstrated potency comparable to that of haloperidol (B65202) or trifluoperazine (B1681574). psychiatryonline.org In contrast, 8-hydroxyamoxapine, another major metabolite of amoxapine, showed less activity in this assay. psychiatryonline.org

The potency of various compounds in inhibiting the specific binding of spiroperidol in a radioreceptor assay for neuroleptics can be quantified by their IC50 values (concentration required for 50% inhibition). Lower IC50 values indicate higher potency.

CompoundIC50 (nM)
Chlorpromazine24.0
Thioridazine36.0
Loxapine (B1675254)Data not available, but described as having relatively weak activity psychiatryonline.org
AmoxapineData not available, but described as nearly as potent as loxapine psychiatryonline.org
This compoundData not available, but described as similar potency to haloperidol or trifluoperazine psychiatryonline.org
8-HydroxyamoxapineData not available, but described as showing little activity psychiatryonline.org
HaloperidolData not available, but used as a reference for potency psychiatryonline.org
TrifluoperazineData not available, but used as a reference for potency psychiatryonline.org
Amitriptyline700.0
Nortriptyline800.0
Imipramine1040.0
Desipramine144.0

Note: IC50 values for amoxapine, this compound, 8-hydroxyamoxapine, loxapine, haloperidol, and trifluoperazine were not explicitly provided as numerical values in the source snippet, but their relative potencies were described. psychiatryonline.org

Bioequivalence Study Methodologies Involving Metabolite Analysis

Bioequivalence studies are conducted to compare the bioavailability of different formulations of a drug. When a drug is extensively metabolized into active metabolites, such as amoxapine into this compound and 8-hydroxyamoxapine, the analysis of these metabolites is crucial in bioequivalence assessments. nih.govpopline.org Including metabolite data in bioequivalence studies can provide a more complete picture of the in vivo performance of a drug product. nih.gov

A traditional two-treatment, two-period, two-sequence crossover bioequivalence study design has been employed to investigate the average bioequivalence of different amoxapine formulations. nih.govpopline.org In such studies, serial plasma samples are collected over a defined period, for example, up to 96 hours post-dose. nih.govpopline.org Validated analytical procedures, such as High-Performance Liquid Chromatography (HPLC), are used to monitor the concentrations of the parent drug (amoxapine) and its active metabolites, including this compound and 8-hydroxyamoxapine. nih.govpopline.org

Optimization of Sample Preparation and Extraction Techniques for Complex Biological Matrices

The analysis of this compound in biological matrices like plasma or serum presents challenges due to the complexity of these samples and the relatively low concentrations of the analyte. Effective sample preparation and extraction techniques are essential to isolate this compound from endogenous compounds and concentrate it for subsequent analysis by techniques such as HPLC. nih.govnih.govmdpi.com

Various extraction methods have been applied for the determination of amoxapine and its metabolites, including this compound, in biological fluids. A three-step extraction procedure followed by reversed-phase separation has been described for the determination of amoxapine, maprotiline, and their metabolites, including 7- and 8-hydroxyamoxapines, in plasma. nih.gov For the analysis of 7- and 8-hydroxyamoxapines, this method specifically required a high carbon load C-18 column with small particle size. nih.gov

Solid-phase extraction (SPE) is another widely used technique for extracting analytes from biological matrices. nih.govmdpi.comgerstelus.com Cation-exchange SPE has been employed for the extraction of loxapine, amoxapine, and their hydroxylated metabolites, including 7-hydroxyloxapine (B195982) and 8-hydroxyloxapine, from human plasma. researchgate.net This method demonstrated acceptable accuracy and precision for the analysis of these compounds. researchgate.net Automated SPE systems can further enhance the efficiency, consistency, and throughput of sample preparation from biological matrices. gerstelus.comresearchgate.net

Liquid-liquid extraction (LLE) is also a common technique for isolating drugs and metabolites from biological samples. nih.govmdpi.comgerstelus.com While not specifically detailed for this compound in the provided snippets, LLE is a fundamental method in bioanalysis and is often optimized for specific compounds and matrices. The complexity of biological matrices necessitates careful optimization of extraction parameters to minimize interference from endogenous substances and maximize the recovery of the analyte. mdpi.com This includes selecting appropriate solvents, adjusting pH, and optimizing extraction steps.

The development of robust and efficient sample preparation methods is critical for accurate and reliable quantification of this compound in research and clinical settings.

Research on Clinical Implications and Therapeutic Potential of 7 Hydroxyamoxapine

Research on Psychiatric Disorders and Neuropsychiatric Conditions

7-Hydroxyamoxapine's involvement in psychiatric and neuropsychiatric conditions stems from its activity as a dopamine (B1211576) receptor antagonist, which differentiates it from some other antidepressant metabolites wikipedia.org. This property is central to investigations into its potential therapeutic roles beyond typical antidepressant action.

Research on its Contribution to Antipsychotic Effects in Psychotic Disorders (e.g., Schizophrenia)

This compound is recognized as the likely source of neuroleptic effects observed with amoxapine (B1665473) administration psychiatrist.com. Its potency for D2 receptor blockade has been compared to that of haloperidol (B65202) psychiatrist.com. In human receptor binding studies, it exhibits a low 5-HT2A/D2 affinity ratio psychiatrist.com. This dopamine receptor antagonism is a key mechanism associated with antipsychotic activity mdpi.com.

Research has explored amoxapine, and by extension its active metabolite this compound, in the context of schizophrenia and other psychotic disorders. Some studies have demonstrated amoxapine's efficacy, showing similar outcomes to risperidone (B510) and haloperidol in treating psychosis, with some indication of improvement in negative symptoms researchgate.net. Clinically observed cases of extrapyramidal symptoms with amoxapine have been correlated with 7-hydroxy metabolite production psychiatrist.com.

Data on Receptor Binding Affinity:

CompoundReceptorAffinity (Kd or Ki)EffectSource
This compoundD2PotentAntagonist wikipedia.orgpsychiatrist.com
This compound5-HT2ALower affinity than D2Antagonist researchgate.netpsychiatrist.com
AmoxapineNE16 nM (Kd)Reuptake Inhibitor researchgate.net
Amoxapine5-HT58 nM (Kd)Reuptake Inhibitor researchgate.net
AmoxapineD2AntagonistAntagonist researchgate.net
Amoxapine5-HT2aAntagonistAntagonist researchgate.net

Exploration of its Potential in Treatment-Resistant Conditions

Amoxapine is sometimes prescribed for managing treatment-resistant or persistent depression nih.gov. Its unique pharmacological profile, including the contribution of this compound's dopamine receptor antagonism, may offer benefits in complex cases that have not responded to other treatments. While the direct role of this compound in treatment-resistant depression is not as extensively documented as its antipsychotic effects, its activity profile suggests a potential utility in conditions where a combination of monoamine reuptake inhibition and dopamine modulation is beneficial.

Emerging Therapeutic Applications in Preclinical and Translational Research

Beyond established psychiatric uses, research is exploring novel therapeutic applications for amoxapine and its metabolites, including this compound, in preclinical and translational settings.

Studies on the Modulation of Chemotherapy-Induced Adverse Effects (e.g., Irinotecan-induced diarrhea)

Research has investigated the potential of amoxapine and its metabolites, including this compound, in mitigating chemotherapy-induced adverse effects, specifically irinotecan-induced diarrhea. Irinotecan (CPT-11) is a chemotherapy drug whose use is often limited by severe diarrhea caused by the conversion of its non-toxic metabolite, SN-38G, to the toxic SN-38 by bacterial beta-glucuronidase (GUS) in the intestine aacrjournals.orgscience.govresearchgate.netnih.govresearchgate.net.

Studies have shown that amoxapine and its metabolites, including this compound and 8-hydroxyamoxapine (B25638), act as potent inhibitors of bacterial GUS in vitro aacrjournals.orgscience.govnih.govresearchgate.net. Computational modeling suggests that these compounds bind in the active site of GUS, interacting with key residues aacrjournals.orgresearchgate.netnih.gov. In vivo studies in mice have demonstrated that co-administration of low dosages of amoxapine with CPT-11 significantly suppressed diarrhea and also reduced tumor growth aacrjournals.orgscience.govnih.govresearchgate.net. This indicates a potential for this compound, as an active metabolite, to contribute to this protective effect against chemotherapy-induced toxicity nih.gov.

Data on GUS Inhibition:

CompoundTargetIn vitro PotencyIn vivo Effect (with CPT-11)Source
This compoundBacterial GUSPotent inhibitorContributes to diarrhea suppression aacrjournals.orgscience.govnih.gov
AmoxapineBacterial GUSPotent inhibitorSignificant diarrhea suppression, reduced tumor growth aacrjournals.orgscience.govnih.govresearchgate.net
8-HydroxyamoxapineBacterial GUSPotent inhibitorContributes to diarrhea suppression aacrjournals.orgscience.govnih.gov

Investigations into Antimycobacterial Activity and Host-Directed Therapy Mechanisms

Emerging research has explored the potential of amoxapine and its primary metabolites, this compound and 8-hydroxyamoxapine, for antimycobacterial activity and host-directed therapy mechanisms against Mycobacterium tuberculosis (Mtb). While amoxapine itself showed no significant direct anti-mycobacterial activity at certain concentrations, it notably inhibited the intracellular growth of Mycobacterium bovis BCG and Mtb nih.gov. The primary metabolites, this compound and 8-hydroxyamoxapine, also demonstrated enhanced activities against intracellular Mtb individually nih.gov.

Further investigation suggests that amoxapine induces autophagy by inhibiting mTOR, leading to enhanced intracellular bacterial clearance nih.gov. This host-directed mechanism, where the drug targets host cell pathways to control infection rather than directly killing the bacteria, represents a promising avenue for treating mycobacterial infections, especially in the face of increasing drug resistance. The individual contributions of this compound and 8-hydroxyamoxapine to this host-directed effect are areas for further study nih.gov.

Comparative Efficacy and Safety Research with Related Chemical Entities

Differential Effects Compared to Other Metabolites (e.g., 8-Hydroxyamoxapine)

This compound and 8-hydroxyamoxapine are both active metabolites of amoxapine. mims.com Research indicates that 8-hydroxyamoxapine is the major metabolite observed and has a longer elimination half-life (30 hours) compared to this compound (6.5 hours). mims.comoup.com While 8-hydroxyamoxapine is described as a serotonin-norepinephrine reuptake inhibitor with similar norepinephrine (B1679862) but more serotonin (B10506) reuptake inhibition than amoxapine, this compound is noted for its dopamine receptor antagonist properties, contributing to amoxapine's antipsychotic effects. wikipedia.orgwikipedia.org Studies have shown that this compound exhibits greater potency in a radioreceptor assay for neuroleptics compared to 8-hydroxyamoxapine. psychiatryonline.org

Pharmacological and Clinical Comparisons with Loxapine (B1675254) and its Metabolites

Amoxapine is the N-desmethyl derivative of loxapine, an antipsychotic agent. mims.comnih.gov Loxapine is also metabolized into several metabolites, including 7-hydroxyloxapine (B195982), 8-hydroxyloxapine, amoxapine, this compound, and 8-hydroxyamoxapine. hres.ca While loxapine is primarily known for its dopamine D2 receptor blockade and serotonin-2A receptor antagonism, its metabolites also contribute to its pharmacological profile. nih.govcambridge.org Research comparing the binding modes of loxapine and amoxapine metabolites in the context of bacterial β-glucuronidase inhibition showed that the orientation of loxapine was different from that of amoxapine and its hydroxylated metabolites. nih.gov Specifically, loxapine, with a methyl substitution on the piperazine (B1678402) ring, did not form a hydrogen bond with a catalytic residue (E413) that was observed with amoxapine, this compound, and 8-hydroxyamoxapine. nih.gov

Research on Observed Neurologic and Other Clinical Correlates in Experimental and Observational Studies

Research on the Association with Extrapyramidal Symptoms

Amoxapine's ability to block dopamine receptors, attributed in part to metabolites like this compound, is associated with an increased risk of extrapyramidal symptoms (EPS) and tardive dyskinesia. nih.gov Evidence from human studies reporting EPS and other neuroleptic-like effects supports the contention that amoxapine or a metabolite can produce these effects. nih.gov this compound, with its significant dopamine receptor-blocking activity, is considered to contribute to amoxapine's neuroleptic activity and potentially the occurrence of EPS. nih.govresearchgate.net

Analysis of this compound Levels in Overdose Research and its Clinical Correlates

In studies of amoxapine overdose, this compound has been detected, although often in trace amounts in serum compared to the parent drug and 8-hydroxyamoxapine. oup.comnih.gov In a study of five overdose patients, this compound was found in the urine of all patients but in the serum of only two, in trace amounts. oup.comnih.gov This contrasts with the parent drug and 8-hydroxyamoxapine, which were present in both urine and serum in all cases. oup.comnih.gov The pattern of metabolism in overdose patients was noted to be analogous to that found in patients on maintenance doses. oup.comnih.gov Clinical correlates observed in these overdose cases included seizures and evidence of altered cardiac function. oup.comnih.gov

Neurotoxicity Evaluation in Research Settings

The evaluation of metabolite toxicity is a critical aspect of drug development and understanding the full pharmacological profile of a compound. This compound, a major mammalian metabolite of amoxapine, has been a subject of interest in research settings due to its biological activity, including its antipsychotic properties and interaction with dopamine receptors in the central nervous system. nih.gov Research approaches often involve the use of animal models to investigate the neurological properties and metabolism of tricyclic antidepressants and their metabolites. nih.govscielo.brfrontiersin.org

Studies in research settings have aimed to understand the presence and potential effects of this compound in the brain. For instance, research in rats involving the administration of amoxapine has shown the presence of this compound in brain tissue. researchgate.net This indicates that the metabolite can cross the blood-brain barrier in animal models. In one study, the maximal concentrations of both amoxapine and this compound were measured in the serum and brain of rats following a single injection. researchgate.net The concentration of the parent drug, amoxapine, in the brain was found to be higher than that of this compound after a single administration. researchgate.net During chronic treatment in this research, the concentration of amoxapine in the brain remained significantly higher than that of its metabolite, this compound. researchgate.net

Further research in this animal model investigated the impact of amoxapine administration on neurochemical markers. A single administration of amoxapine led to increased brain levels of dihydroxyphenylacetic acid and homovanillic acid. researchgate.net The highest levels of these neurochemicals were observed several hours post-injection. researchgate.net These findings suggest that the administration of the parent compound, leading to the presence of this compound, is associated with changes in brain monoamine metabolism, which could be relevant to understanding the neurochemical basis of observed effects.

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Specific Cellular and Subcellular Mechanisms of Action In Vivo

Future research should focus on a more in-depth understanding of how 7-hydroxyamoxapine exerts its effects at the cellular and subcellular levels within living organisms nih.govwikidata.org. While it is established that this compound acts as a dopamine (B1211576) receptor antagonist, particularly at D2 receptors, the precise cascade of intracellular events triggered by this antagonism requires further investigation wikipedia.orgresearchgate.net. This includes exploring its interactions with other neurotransmitter systems and ion channels at a molecular level in vivo researchgate.net. Research utilizing advanced in vivo models and techniques could help delineate the specific neuronal pathways and cell types most affected by this compound, providing a more complete picture of its pharmacological actions beyond receptor binding affinity researchgate.net.

Identification of Novel Therapeutic Targets and Expanded Applications

The multifaceted pharmacological profile of this compound suggests potential applications beyond its known contribution to amoxapine's effects. Its activity as a dopamine receptor antagonist, similar to some antipsychotic agents, warrants further exploration for potential therapeutic uses in conditions characterized by dopaminergic dysregulation wikipedia.orgmedscape.com. Additionally, recent research exploring amoxapine (B1665473) and its metabolites as inhibitors of bacterial beta-glucuronidase for alleviating chemotherapy-induced toxicity opens avenues for investigating this compound's direct role in such applications and identifying other potential enzyme targets nih.govnih.gov. Future studies could focus on high-throughput screening and in silico modeling to identify novel molecular targets that interact with this compound, potentially leading to expanded therapeutic applications nih.govresearchgate.net.

Development of Advanced Analytical Techniques for Comprehensive Metabolomic and Pharmacodynamic Profiling

Comprehensive profiling of this compound and its related metabolites in biological matrices is essential for understanding its pharmacokinetics and pharmacodynamics. While techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been used for quantification, the development of more advanced and sensitive analytical techniques is crucial for comprehensive metabolomic and pharmacodynamic profiling sysrevpharm.orgnih.gov. Future research should focus on utilizing and developing cutting-edge techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and advanced NMR spectroscopy to enable the simultaneous identification and quantification of this compound and a wider range of its metabolites and their downstream effectors sysrevpharm.orgmdpi.comresearchgate.net. This would provide a more complete picture of its metabolic fate and its impact on endogenous biochemical pathways in vivo sysrevpharm.orgtandfonline.com.

Investigation of Pharmacogenetic Influences on this compound Metabolism and Clinical Outcomes

Genetic variations in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes like CYP2D6 which is involved in the metabolism of amoxapine to this compound, can significantly influence drug metabolism and consequently, clinical outcomes researchgate.netfrontiersin.orgtandfonline.comnih.gov. Future research should investigate the specific pharmacogenetic influences on the formation and metabolism of this compound frontiersin.orgbiron.com. Studies are needed to identify genetic polymorphisms that affect the activity of the enzymes responsible for this compound's formation and further metabolism frontiersin.orgtandfonline.com. Understanding these pharmacogenetic factors can help predict interindividual variability in this compound exposure and potentially correlate these variations with differences in therapeutic response and the occurrence of side effects frontiersin.orgbiron.comeuropa.eu. This knowledge could pave the way for personalized medicine approaches involving amoxapine.

Structured Preclinical Models for Understanding Long-term Neurological Impact

Given that this compound has dopamine receptor blocking activity and contributes to the pharmacological effects of amoxapine on the central nervous system, structured preclinical models are needed to understand its potential long-term neurological impact wikipedia.orgmedscape.comnih.gov. While some studies have explored amoxapine's effects in animal models, dedicated research focusing on this compound specifically is important asm.org. Future research should utilize well-designed preclinical studies, including chronic administration in relevant animal models, to evaluate any potential long-term neurobiological changes, including effects on neurotransmitter systems, neuronal plasticity, and behavior tandfonline.com. These studies are crucial for a comprehensive understanding of the long-term safety and neurological consequences associated with exposure to this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 7-Hydroxyamoxapine in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for high sensitivity and specificity. Validate assays using spiked matrices (e.g., plasma, urine) to account for matrix effects. Include calibration curves with quality controls (QCs) to ensure linearity and reproducibility. For metabolites like this compound, tandem MS (MS/MS) is critical to distinguish structurally similar compounds .
  • Data Handling : Report limits of detection (LOD), limits of quantification (LOQ), and recovery rates. Raw data should be archived in appendices or supplementary materials to facilitate replication .

Q. How can researchers address nomenclature challenges when searching for literature on this compound?

  • Methodological Answer : Use systematic identifiers such as CAS Registry Numbers (e.g., 10540-29-1 for Tamoxifen analogs) and IUPAC names in databases like SciFinder or PubChem. Cross-reference synonyms (e.g., "7-OH-Amoxapine") to avoid missing studies. In generic databases (e.g., Google Scholar), combine chemical identifiers with functional terms (e.g., "metabolite kinetics") .
  • Contradiction Note : Discrepancies in naming conventions may lead to incomplete literature coverage; manual review of reference lists in review articles is advised .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?

  • Methodological Answer : Employ radiolabeled (e.g., ¹⁴C) amoxapine in preclinical models to track this compound formation. Use crossover designs to compare interspecies variability (e.g., murine vs. human hepatocytes). Include control groups to assess baseline metabolic activity. Analytical methods should quantify parent drug and metabolites at multiple timepoints to model pharmacokinetics .
  • Data Analysis : Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate metabolic rates and enzyme saturation effects. Address inter-individual variability using population pharmacokinetic approaches .

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound, such as its role in nonketotic hyperglycemia?

  • Methodological Answer : Conduct dose-response studies in relevant in vitro models (e.g., pancreatic β-cells) to isolate this compound's effects on insulin secretion. Compare results across species and experimental conditions (e.g., normoglycemic vs. hyperglycemic states). Use siRNA or CRISPR-Cas9 to knock down candidate targets (e.g., glucose transporters) for mechanistic validation .
  • Systematic Review : Perform a meta-analysis of existing clinical case reports to identify confounding factors (e.g., co-administered drugs like lithium) that may explain contradictory findings .

Q. What strategies are effective for synthesizing this compound with high purity for mechanistic studies?

  • Methodological Answer : Optimize regioselective hydroxylation using biocatalysts (e.g., cytochrome P450 isoforms) or metal-free oxidation reagents. Characterize intermediates via nuclear magnetic resonance (NMR) and high-resolution MS. Purify via preparative HPLC with photodiode array detection to confirm >95% purity .
  • Quality Control : Include stability studies under varying pH and temperature conditions to ensure compound integrity during storage .

Methodological and Ethical Considerations

Q. How should researchers design studies to evaluate this compound's potential neurotoxicity?

  • Methodological Answer : Use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to assess apoptosis, oxidative stress, and mitochondrial dysfunction. Include positive controls (e.g., rotenone for mitochondrial impairment) and validate findings in in vivo models (e.g., zebrafish larvae for high-throughput screening) .
  • Ethical Compliance : Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) and human tissue use (e.g., IRB approval for iPSC lines) .

Q. What computational approaches can predict this compound's off-target interactions?

  • Methodological Answer : Perform molecular docking studies against databases like ChEMBL or DrugBank using software such as AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity. Use machine learning models trained on known metabolite-protein interactions to prioritize targets .
  • Limitations : Address false positives by cross-referencing with functional assays (e.g., luciferase reporter systems) .

Data Reporting and Reproducibility

Q. How should contradictory data on this compound's plasma protein binding be analyzed?

  • Methodological Answer : Compare equilibrium dialysis vs. ultrafiltration methods across laboratories. Report pH, temperature, and buffer composition, as these factors influence binding. Use Bland-Altman plots to assess inter-method variability .
  • Reproducibility : Share raw datasets and analysis scripts via repositories like Zenodo to enable independent verification .

Q. What guidelines should be followed when publishing structural data for this compound derivatives?

  • Methodological Answer : Adhere to IUPAC nomenclature and deposit crystallographic data in the Cambridge Structural Database (CSD). Include detailed synthetic protocols in supplementary materials, referencing Beilstein Journal of Organic Chemistry standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.